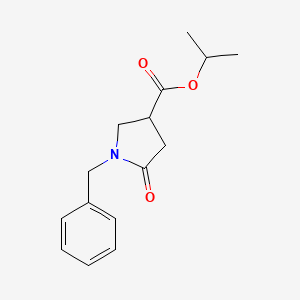
Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate
描述
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a pyrrolidinone ring substituted with an isopropyl group and a benzyl group
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
propan-2-yl 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)19-15(18)13-8-14(17)16(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI 键 |
FNZPBWRRCQMAJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate typically involves the reaction of pyrrolidin-2-one with isopropyl chloroformate and benzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
科学研究应用
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
作用机制
The mechanism of action of Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
相似化合物的比较
Isopropyl N-benzylpyrrolidin-2-one4-carboxylate can be compared with other similar compounds, such as:
N-benzylpyrrolidin-2-one: Lacks the isopropyl group, which may affect its chemical and biological properties.
Isopropyl pyrrolidin-2-one4-carboxylate: Lacks the benzyl group, which may influence its reactivity and applications.
N-benzylpyrrolidin-2-one4-carboxylate: Similar structure but without the isopropyl group, leading to differences in its physical and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


